Oxaluric acid

Übersicht

Beschreibung

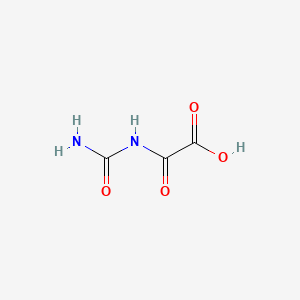

Oxaluric acid is a chemical compound with the molecular formula C3H4N2O4. It is a derivative of oxalic acid and urea, characterized by the presence of both carboxyl and carbamoyl groups. This compound is known for its role as a non-metabolizable inducer in various biochemical pathways, particularly in the degradation of allantoin in organisms like Saccharomyces cerevisiae .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxaluric acid can be synthesized through the reaction of oxalic acid with urea. The process involves heating a mixture of oxalic acid and urea, leading to the formation of this compound and water as a byproduct. The reaction is typically carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the reaction involves optimizing the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Oxaluric acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce oxalic acid and other byproducts.

Reduction: Although less common, reduction reactions can convert this compound to simpler compounds.

Substitution: The carbamoyl group in this compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents for this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride can be used for reduction reactions.

Substitution Reagents: Various nucleophiles can be employed in substitution reactions to modify the carbamoyl group.

Major Products Formed:

Oxidation Products: Oxalic acid and carbon dioxide.

Reduction Products: Simpler amides and carboxylic acids.

Substitution Products: Derivatives with modified carbamoyl groups.

Wissenschaftliche Forschungsanwendungen

Oxaluric acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: this compound serves as a non-metabolizable inducer in the study of metabolic pathways, particularly in the degradation of allantoin.

Medicine: Research on this compound includes its potential role in understanding metabolic disorders and its use as a biomarker for certain diseases.

Wirkmechanismus

Oxaluric acid exerts its effects primarily through its role as an inducer in biochemical pathways. In Saccharomyces cerevisiae, it induces the degradation of allantoin by mimicking the structure of allophanic acid, the last intermediate in the pathway. This induction occurs even in the absence of urea carboxylase, highlighting this compound’s unique ability to activate specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Oxalic Acid: A simpler dicarboxylic acid with strong chelating properties.

Allophanic Acid: An intermediate in the degradation of allantoin, structurally similar to oxaluric acid.

Parabanic Acid: Another compound that can break down into this compound under certain conditions.

Comparison: this compound is unique in its ability to serve as a non-metabolizable inducer in metabolic pathways, unlike oxalic acid, which is primarily known for its chelating properties. Allophanic acid, while similar in structure, is metabolizable and serves as an intermediate rather than an inducer. Parabanic acid’s relevance comes from its breakdown into this compound, highlighting the latter’s stability and functional significance .

Biologische Aktivität

Oxaluric acid, a derivative of oxalic acid, has garnered attention in the scientific community due to its various biological activities. This article explores the compound's biological effects, including its antimicrobial properties, toxicological implications, and interactions with biological systems.

Chemical Structure and Properties

This compound is a dicarboxylic acid with the chemical formula . It is structurally related to oxalic acid and is formed through the combination of oxalic acid and urea. The compound exhibits a range of pH-dependent behaviors that influence its biological activity.

Antimicrobial Activity

Research has indicated that oxalic acid, which is closely related to this compound, exhibits significant antimicrobial properties. A study demonstrated that oxalic acid showed antibacterial activity against various bacterial strains, with a minimum inhibitory concentration (MIC) of 250 mg/L for most strains tested. Notably, it was effective against Pectobacterium carotovorum and Xanthomonas species, while Escherichia coli and Bacillus subtilis were less affected .

Table 1: Antibacterial Activity of Oxalic Acid

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Pectobacterium carotovorum | 200 |

| Xanthomonas axonopodis pv. citri | 200 |

| Escherichia coli | >250 |

| Bacillus subtilis | >250 |

Toxicological Implications

This compound has been implicated in cases of poisoning, particularly in regions where it is used in household products. A case study reported a 32-year-old female who ingested approximately 12.5 g of 70% oxalic acid, leading to acute renal failure characterized by metabolic acidosis and acute tubular damage . The renal biopsy revealed refractile crystals consistent with calcium oxalate deposits, highlighting the compound's nephrotoxic potential.

Case Study: Acute Renal Failure from Oxalic Acid Poisoning

- Patient Profile : 32-year-old female

- Ingestion : 12.5 g of 70% oxalic acid

- Symptoms : Abdominal pain, vomiting, acute renal failure

- Treatment : Hemodialysis; renal function returned to normal post-treatment.

Interaction with Biological Systems

This compound's effects on biological systems extend beyond toxicity and antimicrobial activity. A study investigated the excretion of oxalic acid following intravenous administration of ascorbic acid. It was found that high doses of ascorbic acid significantly increased urinary oxalic acid excretion in a dose-dependent manner . This interaction suggests potential implications for metabolic pathways involving vitamin C and oxalate metabolism.

Eigenschaften

IUPAC Name |

2-(carbamoylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBHMRBRLOJJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207214 | |

| Record name | Oxaluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-05-7 | |

| Record name | Oxaluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.